4-(4-Ethoxyphenyl)pyrrolidine-3-carboxylic acid
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Overview
Description
4-(4-Ethoxyphenyl)pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring substituted with an ethoxyphenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Ethoxyphenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed via cyclization reactions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through nucleophilic substitution reactions, where an ethoxyphenyl halide reacts with a pyrrolidine derivative.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Ethoxyphenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-(4-Ethoxyphenyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Ethoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring’s stereochemistry and the ethoxyphenyl group’s electronic properties play crucial roles in its binding affinity and specificity . These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Pyrrolidine-2-one: A five-membered lactam with various biological activities.
Pyrrolidine-2,5-dione: Known for its use in medicinal chemistry.
Prolinol: A derivative of pyrrolidine with significant biological activity.
Uniqueness: 4-(4-Ethoxyphenyl)pyrrolidine-3-carboxylic acid is unique due to the presence of the ethoxyphenyl group, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to other pyrrolidine derivatives.
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
4-(4-ethoxyphenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H17NO3/c1-2-17-10-5-3-9(4-6-10)11-7-14-8-12(11)13(15)16/h3-6,11-12,14H,2,7-8H2,1H3,(H,15,16) |
InChI Key |
QNEMMXAGKMARRO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CNCC2C(=O)O |
Origin of Product |
United States |
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